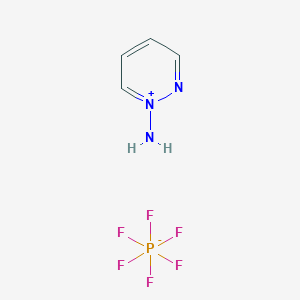

N-aminopyridazinium hexafluorophosphate

Vue d'ensemble

Description

N-aminopyridazinium hexafluorophosphate is a chemical compound with the molecular formula C4H6F6N3P. It is known for its unique properties and potential applications in various scientific fields. The compound is characterized by the presence of a pyridazinium ring with an amino group and a hexafluorophosphate counterion.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-aminopyridazinium hexafluorophosphate typically involves the reaction of pyridazine with an amine source in the presence of hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as purification and crystallization to obtain the compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized for efficiency and cost-effectiveness, making the compound readily available for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

N-aminopyridazinium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The amino group in the pyridazinium ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridazinium compounds.

Applications De Recherche Scientifique

N-aminopyridazinium hexafluorophosphate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of advanced materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-aminopyridazinium hexafluorophosphate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions and participate in redox reactions. The specific pathways and targets depend on the context of its application.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-aminopyridinium salts: These compounds share a similar pyridinium ring structure with an amino group.

Hexafluorophosphate salts: Compounds with hexafluorophosphate counterions exhibit similar properties in terms of solubility and stability.

Uniqueness

N-aminopyridazinium hexafluorophosphate is unique due to its combination of a pyridazinium ring and a hexafluorophosphate counterion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Activité Biologique

N-aminopyridazinium hexafluorophosphate is a compound that has garnered attention in various fields of research, particularly in organic chemistry and biochemistry. Its unique structure and properties make it a valuable subject for studying biological activity, including its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

This compound features a pyridazinium core, which is substituted with an amino group and associated with hexafluorophosphate as a counterion. The presence of fluorine atoms contributes to its unique reactivity and solubility properties, making it suitable for various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects.

Research indicates that compounds with similar structures often exhibit alkylating properties , which can lead to cellular modifications that affect growth and proliferation in various cell types. This characteristic positions this compound as a candidate for further investigation in cancer research and other therapeutic areas.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that concentrations as low as 10 µM can inhibit cell proliferation by inducing apoptosis in human carcinoma cells. The mechanism appears to involve DNA damage through alkylation, which is a common pathway for many antitumor agents.

Table: Summary of Biological Activity

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

| A549 (lung cancer) | 12 | DNA damage induction |

Case Studies

- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on HeLa cells. Results indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Another study investigated the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings suggested that this compound could mitigate neuronal cell death by enhancing antioxidant defenses .

Propriétés

IUPAC Name |

pyridazin-1-ium-1-amine;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N3.F6P/c5-7-4-2-1-3-6-7;1-7(2,3,4,5)6/h1-4H,(H2,5,6);/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIHKLPWUYQMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](N=C1)N.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F6N3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401335335 | |

| Record name | 1-Aminopyridazin-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346412-97-3 | |

| Record name | 1-Aminopyridazin-1-ium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401335335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.